molecular formula C26H21N3O3S B11476852 N-{2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}benzamide

N-{2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}benzamide

Cat. No.: B11476852
M. Wt: 455.5 g/mol
InChI Key: APWYHOBDZGTJCI-UHFFFAOYSA-N
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Description

N-{2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}benzamide is a complex organic compound featuring a unique combination of functional groups, including an oxazole ring, a thienopyridine core, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}benzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Oxazole Ring: This step often involves the cyclization of a precursor such as 4-methoxyphenylacetic acid with a nitrile oxide intermediate under acidic conditions.

    Construction of the Thienopyridine Core: This can be achieved through a series of condensation reactions involving 2-aminothiophene and a suitable aldehyde, followed by cyclization.

    Coupling with Benzamide: The final step involves the coupling of the thienopyridine-oxazole intermediate with benzoyl chloride in the presence of a base like triethylamine to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of high-throughput screening methods to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the oxazole ring, potentially opening it to form amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thienopyridine and benzamide moieties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thienopyridine and benzamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, N-{2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}benzamide has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its interactions with biological macromolecules are of particular interest for the design of new pharmaceuticals.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of diseases such as cancer and inflammatory disorders.

Industry

Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique structural features make it suitable for applications in organic electronics and photonics.

Mechanism of Action

The mechanism of action of N-{2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]pyridin-3-yl}benzamide: Lacks the thieno ring, which may affect its biological activity and chemical reactivity.

    N-{2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-4,6-dimethylpyridin-3-yl}benzamide: Similar structure but without the thieno fusion, potentially altering its electronic properties.

    N-{2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}acetamide: Acetamide instead of benzamide, which may influence its solubility and interaction with biological targets.

Uniqueness

The uniqueness of N-{2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}benzamide lies in its combined structural features, which confer distinct electronic, chemical, and biological properties. The presence of the thienopyridine core, oxazole ring, and benzamide moiety in a single molecule allows for a wide range of applications and makes it a versatile compound in various fields of research.

Properties

Molecular Formula

C26H21N3O3S

Molecular Weight

455.5 g/mol

IUPAC Name

N-[2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl]benzamide

InChI

InChI=1S/C26H21N3O3S/c1-15-13-16(2)27-26-22(15)23(28-25(30)18-7-5-4-6-8-18)24(33-26)21-14-20(29-32-21)17-9-11-19(31-3)12-10-17/h4-14H,1-3H3,(H,28,30)

InChI Key

APWYHOBDZGTJCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C3=CC(=NO3)C4=CC=C(C=C4)OC)NC(=O)C5=CC=CC=C5)C

Origin of Product

United States

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